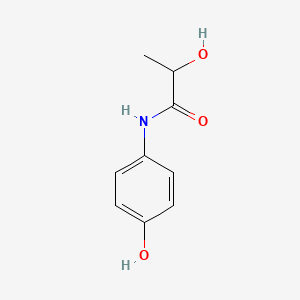
2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) can yield the desired tetrahydroquinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while substitution reactions can produce various quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: Compared to similar compounds, 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline has unique structural features that contribute to its distinct chemical and biological properties. For example, the presence of the methoxy group at the 2-position and the methyl group at the 4-position can influence its reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-methoxy-4-methyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C11H15NO/c1-8-7-11(13-2)12-10-6-4-3-5-9(8)10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
HUFUARHVYPDMOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1CCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methylfuro[3,2-F]quinoline](/img/structure/B11910394.png)
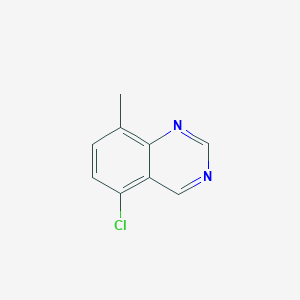

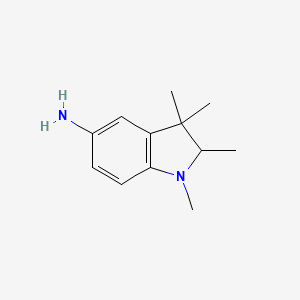
![6-Chloro-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B11910422.png)

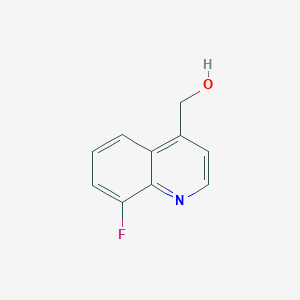
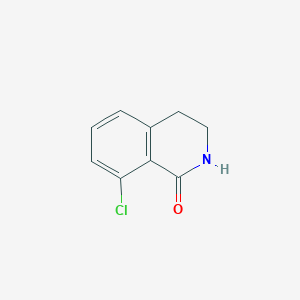
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B11910457.png)
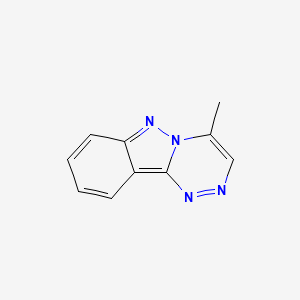
![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)
